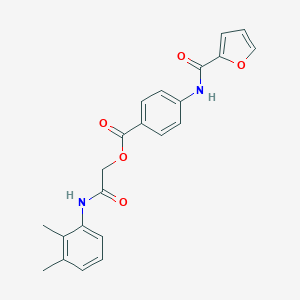
2-(4-Fluorophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "FPOP" and has a unique chemical structure that makes it highly desirable for use in various research fields.
作用机制
FPOP works by reacting with solvent-exposed amino acid residues in proteins, particularly tyrosine and tryptophan residues. The reaction of FPOP with these residues results in the formation of a covalent bond between FPOP and the amino acid residue. This reaction can be used to study the solvent accessibility of amino acid residues in proteins and to map protein-protein interactions.
Biochemical and Physiological Effects:
FPOP has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is safe for use in laboratory experiments.
实验室实验的优点和局限性
One of the main advantages of FPOP is its high reactivity with solvent-exposed amino acid residues in proteins. This makes it a highly effective probe for studying protein structure and dynamics. FPOP is also non-toxic and safe for use in laboratory experiments. However, FPOP has some limitations, including its limited reactivity with buried amino acid residues in proteins and its potential to react with other biomolecules in complex biological samples.
未来方向
There are several future directions for research involving FPOP. One potential area of research is the development of new FPOP derivatives with enhanced reactivity and selectivity for specific amino acid residues in proteins. Another area of research is the use of FPOP in combination with other probes and techniques for studying protein structure and dynamics. Additionally, FPOP could be used to study the effects of post-translational modifications on protein structure and function.
合成方法
The synthesis of FPOP involves the reaction of 2-(4-Fluorophenyl)-2-oxoethyl chloroformate with 1-(3-methoxyphenyl)-5-oxo-2-pyrrolidinecarboxylic acid in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure FPOP.
科学研究应用
FPOP has been extensively used in scientific research, particularly in the field of protein chemistry. It is a highly effective probe for studying protein structure and dynamics due to its ability to react with solvent-exposed amino acid residues in proteins. FPOP can also be used to study protein-ligand interactions and protein-protein interactions.
属性
分子式 |
C20H18FNO5 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC 名称 |
[2-(4-fluorophenyl)-2-oxoethyl] 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H18FNO5/c1-26-17-4-2-3-16(10-17)22-11-14(9-19(22)24)20(25)27-12-18(23)13-5-7-15(21)8-6-13/h2-8,10,14H,9,11-12H2,1H3 |
InChI 键 |
KFNRFMRYVPNBBI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)F |
规范 SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-benzyl-N-(dibenzo[b,d]furan-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271060.png)


![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(2-thienyl)-4-quinolinecarboxylate](/img/structure/B271064.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271065.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-(phenylcarbonyl)cyclohexanecarboxylate](/img/structure/B271066.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271069.png)

![N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271076.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271077.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271078.png)


